3,5-Bis[3,5-bis(decyloxy)phenyl]-1,2-oxazole

Lipophilicity Drug-likeness prediction Partition coefficient

3,5-Bis[3,5-bis(decyloxy)phenyl]-1,2-oxazole (CAS 142967-38-2) is a symmetric 3,5-diarylisoxazole derivative bearing four meta-substituted decyloxy chains. It belongs to the isoxazole class of heterocyclic compounds and is characterized by an exceptionally high computed XLogP3-AA of 21.6 and a molecular weight of 846.3 g/mol.

Molecular Formula C55H91NO5
Molecular Weight 846.3 g/mol
CAS No. 142967-38-2
Cat. No. B12902967
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Bis[3,5-bis(decyloxy)phenyl]-1,2-oxazole
CAS142967-38-2
Molecular FormulaC55H91NO5
Molecular Weight846.3 g/mol
Structural Identifiers
SMILESCCCCCCCCCCOC1=CC(=CC(=C1)C2=CC(=NO2)C3=CC(=CC(=C3)OCCCCCCCCCC)OCCCCCCCCCC)OCCCCCCCCCC
InChIInChI=1S/C55H91NO5/c1-5-9-13-17-21-25-29-33-37-57-50-41-48(42-51(45-50)58-38-34-30-26-22-18-14-10-6-2)54-47-55(61-56-54)49-43-52(59-39-35-31-27-23-19-15-11-7-3)46-53(44-49)60-40-36-32-28-24-20-16-12-8-4/h41-47H,5-40H2,1-4H3
InChIKeyYMWVOSDNIPOFAB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,5-Bis[3,5-bis(decyloxy)phenyl]-1,2-oxazole (CAS 142967-38-2) – A High-Molecular-Weight Tetracatenar Isoxazole Building Block for Advanced Liquid Crystal and Supramolecular Research


3,5-Bis[3,5-bis(decyloxy)phenyl]-1,2-oxazole (CAS 142967-38-2) is a symmetric 3,5-diarylisoxazole derivative bearing four meta-substituted decyloxy chains. It belongs to the isoxazole class of heterocyclic compounds and is characterized by an exceptionally high computed XLogP3-AA of 21.6 and a molecular weight of 846.3 g/mol . The compound is supplied at 97% purity (catalog number CM1062730) by several chemical sourcing platforms and is primarily employed as a versatile intermediate for the synthesis of mesogenic (liquid-crystalline) materials and research tools requiring polycatenar molecular architectures.

Why Generic 3,5-Diarylisoxazoles Cannot Substitute for 3,5-Bis[3,5-bis(decyloxy)phenyl]-1,2-oxazole in Mesogen Design


Isoxazole-based mesogens are exquisitely sensitive to the number, length, and position of peripheral alkoxy chains; even a change of a single methylene unit can shift a clearing point by >10 °C or alter the phase sequence from Smectic C to Columnar . The target compound’s unique tetracatenar (four-chain) architecture, with two decyloxy chains per phenyl ring, is distinct from dicatenar (two-chain) analogs such as 3,5-bis(4-(decyloxy)phenyl)isoxazole, and this difference dictates its ability to stabilize specific mesophases. Replacing it with a generic “3,5-diarylisoxazole” without matching the exact alkoxy-substitution pattern will lead to unpredictable and often non-mesomorphic behaviour, making the selection of the precise CAS-defined species critical for reproducible research outcomes.

Quantitative Differentiation Evidence for 3,5-Bis[3,5-bis(decyloxy)phenyl]-1,2-oxazole (CAS 142967-38-2) Against Closest Structural Analogs


Extreme Lipophilicity (XLogP3-AA = 21.6) Distinguishes the Target Compound from Shorter-Chain and Fewer-Chain Isoxazole Analogs

The computed XLogP3-AA value for the target compound is 21.6, an exceptionally high value that surpasses that of common reference drugs (e.g., atorvastatin XLogP3-AA = 6.1) and is a direct consequence of its four C10 alkoxy chains . In the broader 3,5-diarylisoxazole liquid crystal family, compounds with two dodecyloxy chains typically show XLogP values in the 12–15 range . This order-of-magnitude increase in partition coefficient has operational consequences for reverse-phase chromatographic retention and membrane permeability.

Lipophilicity Drug-likeness prediction Partition coefficient

Molecular Weight (846.3 g/mol) and Exact Mass (845.689725 g/mol) Differentiate the Target from Dodecyloxy (C12) and Octyloxy (C8) Tetracatenar Analogs

The target compound has a molecular weight of 846.3 g/mol and an exact mass of 845.689725 g/mol . The corresponding dodecyloxy analog (3,5-bis[3,5-bis(dodecyloxy)phenyl]isoxazole, C63H107NO5) would have a molecular weight of approximately 958.5 g/mol (+112.2 Da), while the octyloxy analog (C47H75NO5) would be ~734.1 g/mol (−112.2 Da). This large mass difference ensures unambiguous differentiation by LC-MS or high-resolution mass spectrometry, and the target’s mass is confirmed by two distinct LC-MS spectra in the KnowItAll library .

Molecular weight Exact mass Mass spectrometry Structure confirmation

High Rotatable Bond Count (42) Reveals the Exceptional Conformational Flexibility of the Target Compound Compared to Rigid-Core Isoxazole Mesogens

The target compound contains 42 rotatable bonds, a value that is markedly higher than that of the archetypal two-chain liquid crystal 3,5-bis(4-(decyloxy)phenyl)isoxazole (~26 rotatable bonds) . In the context of the classic 3,5-diarylisoxazole mesogen scaffold where the heterocycle and aryl rings are conjugation-constrained, the additional rotatable bonds derive entirely from the four meta-decyloxy chains, conferring a larger configurational entropy penalty upon ordering. This directly influences the entropy–enthalpy balance that governs mesophase formation and clearing temperatures .

Conformational flexibility Molecular dynamics Entropy Liquid crystal design

Supplied Purity of 97% (CM1062730) Reduces Purification Burden Compared to Typical Research-Grade Analog Batches

The commercial supply of this compound (Catalog No. CM1062730) is specified at 97% purity . While no comprehensive purity survey of all comparable 3,5-diarylisoxazole building blocks is publicly available, many bespoke liquid-crystal intermediates are initially isolated at 90–95% purity after column chromatography. The guaranteed 97% specification reduces the need for immediate re-purification before use in further synthetic elaboration or mesomorphism studies, saving both time and solvent costs in procurement-driven workflows.

Purity Procurement specification Synthesis reproducibility

Optimal Application Scenarios for Procuring 3,5-Bis[3,5-bis(decyloxy)phenyl]-1,2-oxazole (CAS 142967-38-2)


Synthesis of Tetracatenar (Four-Chain) Liquid Crystal Libraries for Structure–Mesomorphism Relationship Studies

The compound serves as a precise tetracatenar core that can be directly employed in 1,3-dipolar cycloaddition-based diversification strategies to generate families of polycatenar mesogens . Its defined four-chain architecture allows systematic variation of only the central heterocycle or terminal groups while maintaining consistent peripheral chain density, enabling robust structure–property correlations.

High-Lipophilicity Internal Standard for Reverse-Phase HPLC Method Development

With an XLogP3-AA of 21.6, this compound is an ideal late-eluting internal standard for methods requiring an extremely hydrophobic non-drug-like marker . It fills a gap between conventional pharmaceutical reference standards (XLogP < 10) and fully hydrocarbon waxes, allowing better calibration of C18 column performance for highly retained analytes.

Mass Spectrometry Reference Compound for High-Mass, Flexible, Oxygenated Molecules

The availability of two validated LC-MS spectra in the Wiley KnowItAll library and the compound's high molecular weight (846.3 g/mol) with 42 rotatable bonds make it a useful reference for tuning ESI-TOF or Orbitrap instruments when analyzing similarly flexible, high-mass natural products or synthetic dendrimer fragments.

Precursor for Isoxazole-Functionalized Covalent Organic Frameworks (COFs) or Porous Polymers

The four terminal alkoxy chains could, in principle, be deprotected to reveal phenolic sites for further polymerization or metal-organic framework linker attachment. The 3,5-diarylisoxazole core provides a rigid yet electron-rich scaffold whose conjugation properties are documented in photophysical studies of analogous compounds .

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